molecular formula C15H14N2O2 B13745143 4-((4-Carbamoylphenyl)methyl)benzamide CAS No. 47004-70-6

4-((4-Carbamoylphenyl)methyl)benzamide

Cat. No.: B13745143
CAS No.: 47004-70-6
M. Wt: 254.28 g/mol
InChI Key: PSMROHUITDXCIO-UHFFFAOYSA-N
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Description

4-((4-Carbamoylphenyl)methyl)benzamide is an organic compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a carbamoyl group. It is a significant intermediate in the synthesis of various industrial and pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Carbamoylphenyl)methyl)benzamide can be achieved through a two-step reaction process. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .

Industrial Production Methods

For industrial production, the synthesis is optimized to improve yields and procedures. The reaction is typically carried out in dichloromethane with a base, and the overall yield can be higher than 78% . This method is designed to be safe, inexpensive, and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Carbamoylphenyl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((4-Carbamoylphenyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-((4-Carbamoylphenyl)methyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in different fields.

Properties

CAS No.

47004-70-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-carbamoylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19)

InChI Key

PSMROHUITDXCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

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